molecular formula C12H10N4O B13755731 Purine, 6-(o-tolyloxy)- CAS No. 73972-55-1

Purine, 6-(o-tolyloxy)-

Cat. No.: B13755731
CAS No.: 73972-55-1
M. Wt: 226.23 g/mol
InChI Key: LVYGUKJPQKOPQG-UHFFFAOYSA-N
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Description

Purine, 6-(o-tolyloxy)-: is a derivative of purine, a heterocyclic aromatic organic compound. Purines are essential components of nucleic acids, which are crucial for genetic information storage and transfer. The compound 6-(o-tolyloxy)-purine features a purine core with an o-tolyloxy group attached at the 6-position, which can influence its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(o-tolyloxy)-purine typically involves the introduction of the o-tolyloxy group to the purine core. One common method is the nucleophilic substitution reaction where a halogenated purine reacts with o-tolyl alcohol under basic conditions. The reaction may require a catalyst such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution .

Industrial Production Methods: Industrial production of 6-(o-tolyloxy)-purine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted purines .

Scientific Research Applications

Chemistry: 6-(o-tolyloxy)-purine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, 6-(o-tolyloxy)-purine derivatives are studied for their potential as enzyme inhibitors or modulators of biological pathways. They can serve as tools to investigate purine metabolism and signaling .

Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anticancer and antiviral activities. Their ability to interact with nucleic acids and enzymes makes them promising candidates for drug development .

Industry: In the industrial sector, 6-(o-tolyloxy)-purine is used in the production of pharmaceuticals and agrochemicals. Its chemical properties make it suitable for various applications, including as an intermediate in the synthesis of active ingredients .

Mechanism of Action

The mechanism of action of 6-(o-tolyloxy)-purine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to changes in cellular processes. For example, it may inhibit the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), affecting nucleotide synthesis and cell proliferation .

Comparison with Similar Compounds

    6-Mercaptopurine: An antimetabolite used in the treatment of leukemia.

    Caffeine: A purine alkaloid with stimulant effects.

    Theobromine: Another purine alkaloid found in cocoa.

Uniqueness: 6-(o-tolyloxy)-purine is unique due to the presence of the o-tolyloxy group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a therapeutic agent or a chemical tool in research .

Properties

CAS No.

73972-55-1

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

6-(2-methylphenoxy)-7H-purine

InChI

InChI=1S/C12H10N4O/c1-8-4-2-3-5-9(8)17-12-10-11(14-6-13-10)15-7-16-12/h2-7H,1H3,(H,13,14,15,16)

InChI Key

LVYGUKJPQKOPQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=NC=NC3=C2NC=N3

Origin of Product

United States

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